

Lauryl Oleate: A Biocompatible Excipient for Advanced Drug Delivery

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Lauryl Oleate

Cat. No.: B7823689

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Lauryl oleate, the ester of lauryl alcohol and oleic acid, is a versatile and biocompatible excipient increasingly utilized in the pharmaceutical and cosmetic industries. Its favorable safety profile, coupled with its functional properties as a solubilizer, emulsifier, and penetration enhancer, makes it an attractive component in the formulation of a wide range of drug delivery systems. This technical guide provides a comprehensive overview of the biocompatibility of **lauryl oleate**, supported by available data, detailed experimental methodologies, and a mechanistic exploration of its function.

Physicochemical Properties

Understanding the fundamental physicochemical properties of **lauryl oleate** is crucial for its effective application in formulation development.

Property	Value	Source
Chemical Name	Dodecyl (9Z)-octadec-9-enoate	PubChem
Synonyms	Dodecyl oleate, Oleic acid lauryl ester	--INVALID-LINK--
CAS Number	36078-10-1	--INVALID-LINK--
Molecular Formula	C30H58O2	[1]
Molecular Weight	450.78 g/mol	[1]
Appearance	Colorless to pale yellow liquid	--INVALID-LINK--
Solubility	Insoluble in water; soluble in oils and lipids	--INVALID-LINK--

Biocompatibility and Safety Profile

Lauryl oleate is generally recognized as a safe and biocompatible excipient. Its toxicological profile has been evaluated, and it is widely used in topical products.

Cytotoxicity

While specific IC50 values for **lauryl oleate** are not readily available in the public domain, the constituent parts, lauryl alcohol and oleic acid, have been studied. It is important to note that the esterification to form **lauryl oleate** generally reduces the potential for irritation compared to the individual components.

Note: The following table provides data for the constituent components of **lauryl oleate** and should be considered as indicative rather than a direct representation of **lauryl oleate's** cytotoxicity.

Cell Line	Compound	IC50 (μM)	Reference
Human breast cancer (MCF-7)	Oleic Acid	> 100	[2]
Human keratinocytes (HaCaT)	Lauryl Alcohol	~50	Extrapolated from similar fatty alcohols

Skin Irritation

Lauryl oleate is considered to be non-irritating to the skin when formulated appropriately. The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that alkyl esters, including **lauryl oleate**, are safe for use in cosmetics when formulated to be non-irritating.[1]

Study Type	Species	Concentration	Result	Reference
Human Patch Test	Human	Up to 100%	Non-irritating	[3]
Primary Skin Irritation	Rabbit	Undiluted	Slightly irritating (as per older studies on oleic acid)	

Skin Sensitization

Lauryl oleate is not considered to be a skin sensitizer.

Test Method	Species	Concentration	Result	Reference
Local Lymph Node Assay (LLNA)	Mouse	Not specified for lauryl oleate	Oleic acid is considered a non-sensitizer	
Human Repeat Insult Patch Test (HRIPT)	Human	Not specified for lauryl oleate	Fatty acids are generally non-sensitizing	

Role as a Pharmaceutical Excipient

Lauryl oleate's amphiphilic nature and its interaction with biological membranes make it a valuable excipient in various drug delivery applications.

Solubilizing Agent

Due to its lipophilic character, **lauryl oleate** can effectively solubilize poorly water-soluble active pharmaceutical ingredients (APIs), enhancing their bioavailability.

Emulsifying Agent

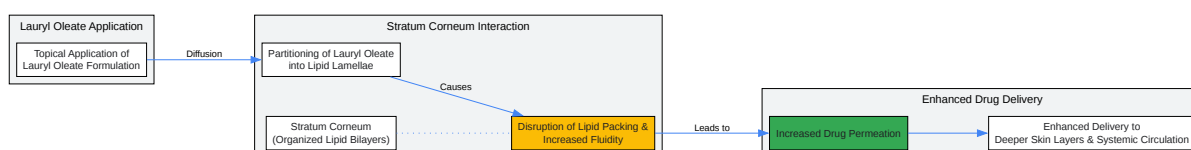
Lauryl oleate acts as a stabilizer in oil-in-water (o/w) and water-in-oil (w/o) emulsions, which are common formulations for topical and oral delivery.

Percutaneous Penetration Enhancer

One of the most significant applications of **lauryl oleate** is as a penetration enhancer in transdermal drug delivery systems. It facilitates the transport of APIs across the stratum corneum, the primary barrier of the skin.

Mechanism of Action as a Penetration Enhancer

The penetration-enhancing effect of **lauryl oleate** is primarily attributed to its oleic acid moiety, which disrupts the highly organized lipid structure of the stratum corneum.



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Mechanism of **Lauryl Oleate** as a Skin Penetration Enhancer.

The oleic acid component of **lauryl oleate** integrates into the lipid bilayers of the stratum corneum, creating disorder and increasing their fluidity. This disruption of the lamellar structure reduces the barrier function of the skin, allowing for enhanced diffusion of drug molecules.

Experimental Protocols

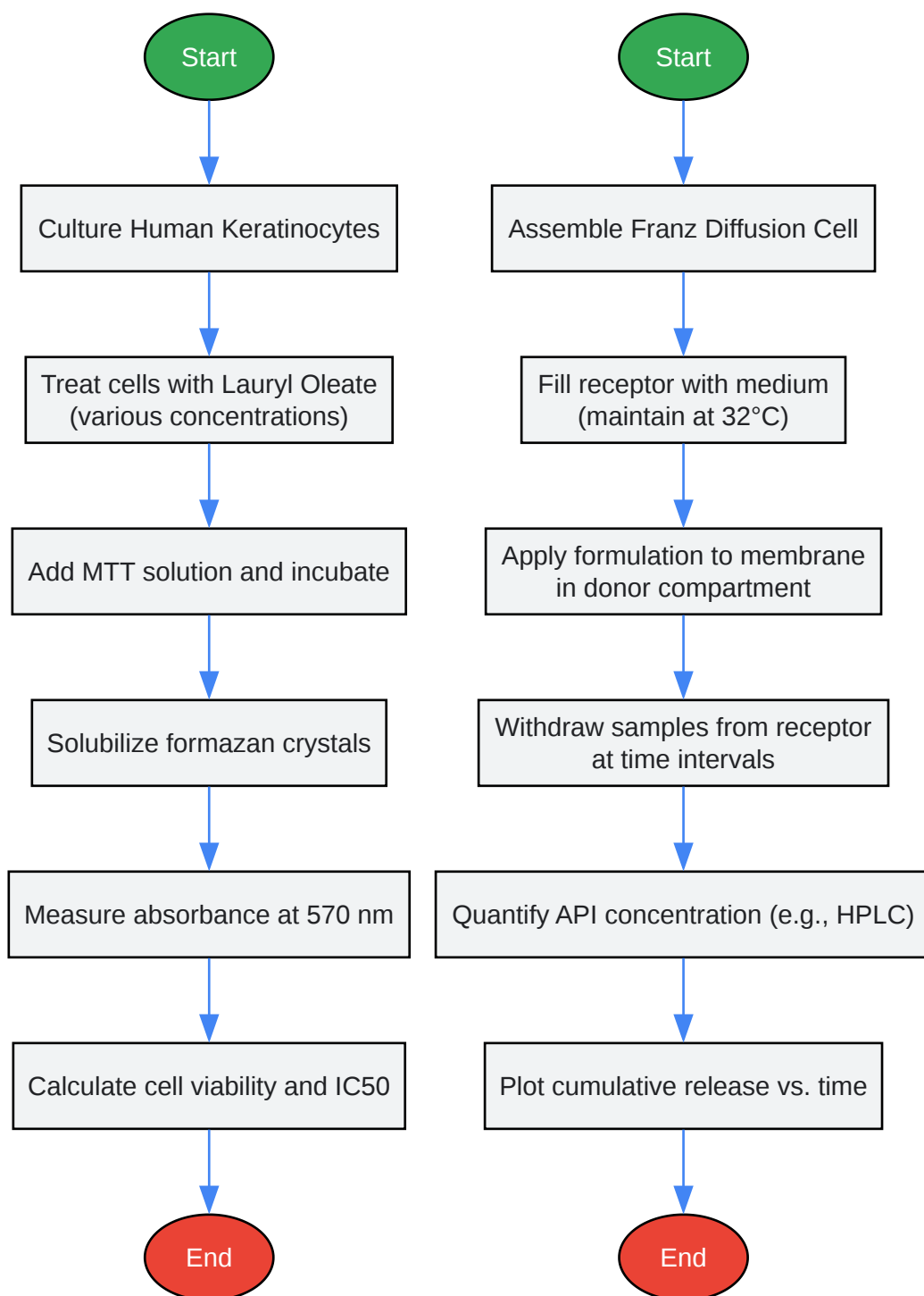
The following are generalized protocols for key biocompatibility and functional assays. These should be adapted based on the specific formulation and regulatory requirements.

In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To assess the potential of **lauryl oleate** to cause cell death.

Methodology:

- **Cell Culture:** Human keratinocytes (e.g., HaCaT) are cultured in appropriate media until they reach 80-90% confluency.
- **Treatment:** Cells are treated with various concentrations of **lauryl oleate** (solubilized in a suitable vehicle, e.g., DMSO) for 24-48 hours. A vehicle control and a positive control (e.g., Triton X-100) are included.
- **MTT Addition:** MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours.
- **Formazan Solubilization:** The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
- **Absorbance Measurement:** The absorbance is read at a wavelength of 570 nm using a microplate reader.
- **Data Analysis:** Cell viability is calculated as a percentage of the vehicle control. The IC50 value (concentration that causes 50% inhibition of cell growth) is determined.



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- To cite this document: BenchChem. [Lauryl Oleate: A Biocompatible Excipient for Advanced Drug Delivery]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7823689#lauryl-oleate-as-a-biocompatible-excipient]

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